
Dibutyltinbis(isooctyl 3-mercaptopropionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltinbis(isooctyl 3-mercaptopropionate): is an organotin compound widely used in various industrial applications. This compound is known for its role as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It is also utilized as a catalyst in certain chemical reactions due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltinbis(isooctyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with isooctyl 3-mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+2Isooctyl 3-mercaptopropionate→Dibutyltinbis(isooctyl 3-mercaptopropionate)
Industrial Production Methods: In industrial settings, the production of Dibutyltinbis(isooctyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the final compound in high purity.
化学反应分析
Types of Reactions: Dibutyltinbis(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the isooctyl 3-mercaptopropionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different ligands.
科学研究应用
Chemistry: Dibutyltinbis(isooctyl 3-mercaptopropionate) is used as a catalyst in various organic reactions, including esterification and transesterification. Its ability to stabilize polymers makes it valuable in the production of PVC and other plastics.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of Dibutyltinbis(isooctyl 3-mercaptopropionate), particularly in drug delivery systems and as a component in certain therapeutic formulations.
Industry: The compound is widely used in the plastics industry as a stabilizer and in the production of coatings and adhesives. Its catalytic properties are also exploited in various industrial chemical processes.
作用机制
The mechanism by which Dibutyltinbis(isooctyl 3-mercaptopropionate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes.
相似化合物的比较
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Comparison: Dibutyltinbis(isooctyl 3-mercaptopropionate) is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Compared to other organotin compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to act as both a stabilizer and a catalyst sets it apart from similar compounds.
属性
CAS 编号 |
26761-46-6 |
|---|---|
分子式 |
C30H60O4S2Sn |
分子量 |
667.6 g/mol |
IUPAC 名称 |
2,2,4-trimethylpentyl 3-[dibutyl-[3-oxo-3-(2,2,4-trimethylpentoxy)propyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(2)7-11(3,4)8-13-10(12)5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
PSSJZBIVTOSSIU-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCC(C)(C)CC(C)C)SCCC(=O)OCC(C)(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



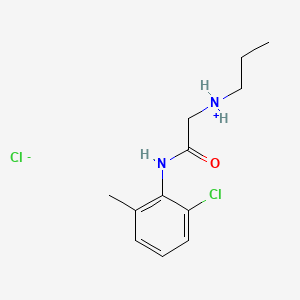
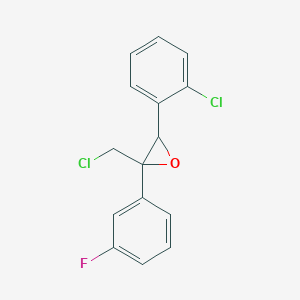
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)

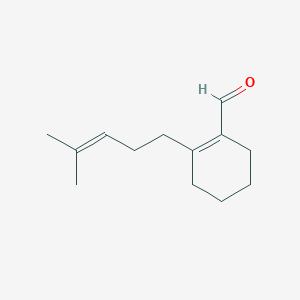

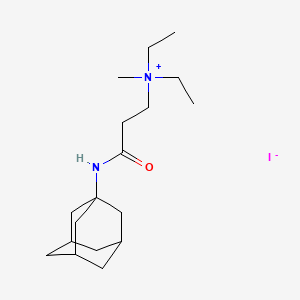
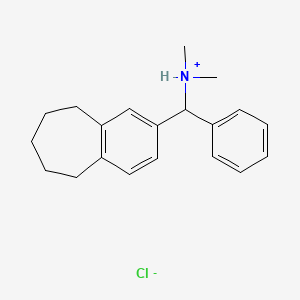
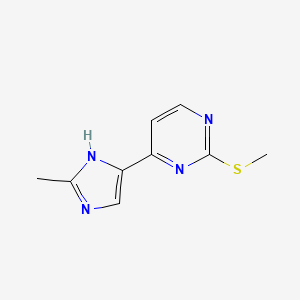

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
